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Compound of Interest

Compound Name: Boc-L-methioninol

Cat. No.: B1278759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of Boc-L-methioninol as a versatile chiral building block in the synthesis of various

methionine analogs. The unique structural features of Boc-L-methioninol, including the

protected amine, the primary alcohol, and the nucleophilic thioether, allow for a range of

chemical modifications to generate novel amino acid derivatives for applications in drug

discovery, chemical biology, and metabolic research.

Application Notes
Boc-L-methioninol is a valuable starting material for the synthesis of methionine analogs due

to its inherent chirality and the presence of multiple functional groups that can be selectively

modified.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the

amine functionality during subsequent synthetic steps and can be readily removed under acidic

conditions.[3] The primary applications of methionine analogs derived from Boc-L-methioninol
include:

Probing Enzyme Mechanisms: Methionine analogs with altered side chains can be used to

investigate the substrate specificity and catalytic mechanisms of methionine-dependent

enzymes.[1]
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Drug Development: Incorporation of methionine analogs into peptides or small molecules

can enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1]

Bioconjugation: Functionalized methionine analogs can be used for the site-specific labeling

of proteins and other biomolecules.[1]

Metabolic Studies: Isotopically labeled methionine analogs are crucial tools for tracing

metabolic pathways and understanding cellular metabolism.[1]

The primary synthetic strategies for modifying Boc-L-methioninol involve the oxidation of the

sulfur atom, alkylation of the thioether, and conversion of the primary alcohol to a carboxylic

acid to yield the final amino acid analog.

Synthetic Workflow Overview
The general workflow for the synthesis of methionine analogs from Boc-L-methioninol
involves one or more modification steps of the side chain and/or the C-terminus, followed by

the final deprotection of the Boc group if required.
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Caption: General synthetic workflow for methionine analogs from Boc-L-methioninol.

Experimental Protocols
Protocol 1: Oxidation of the Sulfur Side Chain

The thioether in Boc-L-methioninol can be selectively oxidized to either the sulfoxide or the

sulfone. Methionine sulfoxide is a reversible modification, while the sulfone is generally

irreversible in biological systems.[4]

1.1 Synthesis of Boc-L-Methioninol Sulfoxide

This protocol describes the oxidation of Boc-L-methioninol to its corresponding sulfoxide

using hydrogen peroxide.
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Materials:

Boc-L-methioninol

Hydrogen peroxide (30% aqueous solution)

Methanol

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Dissolve Boc-L-methioninol (1.0 eq) in methanol in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate

solution.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.
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Concentrate the filtrate under reduced pressure to yield Boc-L-methioninol sulfoxide.

1.2 Synthesis of Boc-L-Methioninol Sulfone

This protocol outlines the further oxidation of the thioether to a sulfone.

Materials:

Boc-L-methioninol

Hydrogen peroxide (30% aqueous solution)

Acetic acid

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Dissolve Boc-L-methioninol (1.0 eq) in acetic acid.

Add hydrogen peroxide (3.0 eq) dropwise.

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

Monitor the reaction by TLC.

Cool the reaction to room temperature and carefully neutralize with saturated aqueous

sodium bicarbonate solution.

Extract the mixture with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to obtain Boc-L-methioninol sulfone.

Product Oxidizing Agent Typical Yield
Key
Characterization

Boc-L-Methioninol

Sulfoxide
H₂O₂ (1.1 eq) >90%

MS (ESI+): [M+H]⁺,

¹H NMR

Boc-L-Methioninol

Sulfone

H₂O₂ (3.0 eq) in

Acetic Acid
85-95%

MS (ESI+): [M+H]⁺,

¹H NMR

Protocol 2: S-Alkylation of the Thioether

The nucleophilic sulfur of Boc-L-methioninol can be alkylated with various electrophiles to

introduce new functional groups.

Caption: S-Alkylation of Boc-L-methioninol.

Materials:

Boc-L-methioninol

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate
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Argon atmosphere setup, round-bottom flask, magnetic stirrer, separatory funnel, rotary

evaporator.

Procedure:

To a solution of Boc-L-methioninol (1.0 eq) in anhydrous DMF under an argon

atmosphere, add NaH portion-wise at 0 °C.

Stir the mixture at 0 °C for 30 minutes.

Add the alkyl halide dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Extract the mixture with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure and purify the residue by column

chromatography to yield the S-alkylated product.

Alkylating Agent
Resulting Analog Side
Chain

Potential Application

Iodomethane-¹³C -S-¹³CH₃
Isotopic tracer for metabolic

studies

Propargyl bromide -S-CH₂-C≡CH
Click chemistry handle for

bioconjugation

Benzyl bromide -S-CH₂-Ph
Bulky analog for probing

enzyme active sites
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Protocol 3: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This two-step protocol is a crucial transformation to convert the amino alcohol into an amino

acid. It involves an initial oxidation to the aldehyde followed by further oxidation to the

carboxylic acid.

3.1 Step A: Oxidation to Boc-L-methioninal analog

Materials:

Boc-L-methioninol analog (from Protocol 1 or 2)

Dess-Martin periodinane (DMP) (1.5 eq)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the Boc-L-methioninol analog (1.0 eq) in anhydrous DCM.

Add Dess-Martin periodinane portion-wise at room temperature.

Stir for 1-2 hours, monitoring by TLC.

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate

and saturated aqueous sodium thiosulfate.

Stir vigorously until the layers are clear.

Separate the layers and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate under reduced pressure to obtain the crude Boc-L-methioninal analog, which

is used in the next step without further purification.

3.2 Step B: Oxidation to Boc-L-methionine analog

Materials:

Crude Boc-L-methioninal analog

tert-Butanol

2-Methyl-2-butene

Sodium chlorite (NaClO₂) (4.0 eq)

Sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq)

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.

Prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

Add the aqueous solution to the solution of the aldehyde at room temperature.

Stir vigorously for 4-6 hours, monitoring by TLC.

Quench with saturated aqueous sodium thiosulfate solution.
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Extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate under reduced pressure and purify by column chromatography to yield the

Boc-L-methionine analog.

Protocol 4: Synthesis of Isotopically Labeled Methionine Analogs

Isotopically labeled methionine analogs are powerful tools for quantitative proteomics and

metabolic flux analysis. A common strategy is to introduce the label via S-alkylation using a

labeled alkylating agent.

Procedure:

Start with a suitable precursor, which could be Boc-L-homocysteinol (if the methyl group is

to be labeled).

Follow the S-alkylation protocol (Protocol 2) using an isotopically labeled alkylating agent

(e.g., ¹³CH₃I or CD₃I).

Proceed with the two-step oxidation of the alcohol to the carboxylic acid (Protocol 3) to

obtain the final isotopically labeled Boc-L-methionine analog.

Data Summary
The following table summarizes the key characteristics of Boc-L-methioninol and its potential

derivatives.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Key Synthetic
Step

Potential
Application

Boc-L-

methioninol
C₁₀H₂₁NO₃S 235.34 -

Chiral building

block

Boc-L-

Methioninol

Sulfoxide

C₁₀H₂₁NO₄S 251.34 Sulfur Oxidation
Precursor for

sulfoxide analogs

Boc-L-

Methioninol

Sulfone

C₁₀H₂₁NO₅S 267.34 Sulfur Oxidation
Precursor for

sulfone analogs

S-Propargyl-Boc-

L-homocysteinol
C₁₃H₂₃NO₃S 273.40 S-Alkylation Bioconjugation

Boc-L-

Methionine

Sulfoxide

C₁₀H₁₉NO₅S 265.33
Alcohol

Oxidation

Drug

development,

peptide synthesis

Boc-L-

Methionine

Sulfone

C₁₀H₁₉NO₆S 281.33
Alcohol

Oxidation

Drug

development,

peptide synthesis

Boc-S-Propargyl-

L-homocysteine
C₁₃H₂₁NO₄S 287.38

Alcohol

Oxidation

Click chemistry

applications

Disclaimer: The provided protocols are generalized procedures and may require optimization

for specific substrates and scales. All reactions should be performed in a well-ventilated fume

hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1278759?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. chemimpex.com [chemimpex.com]

3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone
Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant
post-translational modification in proteins [iris.cnr.it]

To cite this document: BenchChem. [Application Notes and Protocols: Boc-L-methioninol in
the Synthesis of Methionine Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278759#boc-l-methioninol-in-the-synthesis-of-
methionine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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